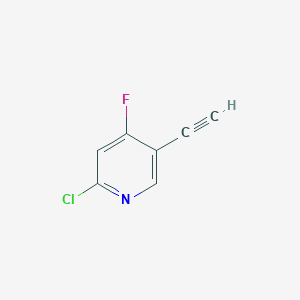

2-Chloro-5-ethynyl-4-fluoropyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3ClFN |

|---|---|

Peso molecular |

155.55 g/mol |

Nombre IUPAC |

2-chloro-5-ethynyl-4-fluoropyridine |

InChI |

InChI=1S/C7H3ClFN/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H |

Clave InChI |

XYTYJGYCZSSGHI-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CN=C(C=C1F)Cl |

Origen del producto |

United States |

Chemical Reactivity and Derivatization of 2 Chloro 5 Ethynyl 4 Fluoropyridine

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a versatile functional group renowned for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity in the context of the 2-Chloro-5-ethynyl-4-fluoropyridine scaffold is central to its utility as a building block in medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com This reaction is highly valued for its reliability, mild reaction conditions, and broad substrate scope. nih.govnih.gov The terminal ethynyl group of 2-Chloro-5-ethynyl-4-fluoropyridine is an excellent substrate for CuAAC, reacting with a wide array of organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives.

The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using a Cu(I) salt (like CuI or CuBr). mdpi.comnih.gov Research has shown that pyridine (B92270) derivatives containing an ethynyl group at the 2-position can themselves promote the catalytic activity of CuCl in water, suggesting the nitrogen atom of the pyridine ring may play a cooperative role in the catalytic cycle. organic-chemistry.org This enhancement is attributed to the formation of an active copper acetylide complex. organic-chemistry.org This suggests that 2-Chloro-5-ethynyl-4-fluoropyridine could be a highly reactive partner in CuAAC reactions.

The resulting triazole linkage is exceptionally stable, making this an ideal method for permanently joining the pyridine core to other molecular fragments, which is a common strategy in drug discovery and bioconjugation. mdpi.com

Table 1: Potential CuAAC Reactions with 2-Chloro-5-ethynyl-4-fluoropyridine

| Azide Reactant | Product | Potential Application Area |

| Benzyl Azide | 1-(phenylmethyl)-4-(2-chloro-4-fluoropyridin-5-yl)-1H-1,2,3-triazole | Medicinal Chemistry Scaffolds |

| Azidoacetic acid | 2-(4-(2-chloro-4-fluoropyridin-5-yl)-1H-1,2,3-triazol-1-yl)acetic acid | Functionalized Building Blocks |

| 1-Azido-4-nitrobenzene | 1-(4-nitrophenyl)-4-(2-chloro-4-fluoropyridin-5-yl)-1H-1,2,3-triazole | Materials Science, Dyes |

| 3'-Azido-3'-deoxythymidine (AZT) | AZT-triazole-2-chloro-4-fluoropyridine conjugate | Bioorthogonal Chemistry |

Palladium-Catalyzed C(sp)-C(sp), C(sp)-C(sp²), and C(sp)-C(sp³) Coupling Reactions with the Ethynyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal C(sp)-H bond of the ethynyl group in 2-Chloro-5-ethynyl-4-fluoropyridine is readily functionalized through several named reactions.

Sonogashira Coupling (C(sp)-C(sp²)): This reaction couples the terminal alkyne with aryl or vinyl halides/triflates. youtube.com Reacting 2-Chloro-5-ethynyl-4-fluoropyridine with various aryl halides (e.g., iodobenzene, bromopyridine) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst furnishes diarylacetylene derivatives. This is a primary method for extending the conjugation of the system and synthesizing complex aromatic structures.

Glaser-Hay Coupling (C(sp)-C(sp)): This is an oxidative coupling of terminal alkynes to form symmetric diynes. Treatment of 2-Chloro-5-ethynyl-4-fluoropyridine with a copper salt (e.g., CuCl₂) and an oxidant (like O₂) can yield 1,4-bis(2-chloro-4-fluoropyridin-5-yl)buta-1,3-diyne.

C(sp)-C(sp³) Coupling: While less common than Sonogashira reactions, methods exist for coupling terminal alkynes with alkyl halides. These reactions often require specific catalytic systems to overcome competing side reactions.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira | Aryl Iodide | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Aryl-substituted alkyne |

| Sonogashira | Vinyl Bromide | Pd(PPh₃)₂, Cl₂, CuI, Amine | Enyne |

| Glaser-Hay | (Self-coupling) | CuCl₂, TMEDA, O₂ | Symmetrical 1,3-Diyne |

Hydration, Halogenation, and Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

The ethynyl group can undergo addition reactions across the triple bond.

Hydration: In the presence of an acid catalyst (often with mercury salts, though greener alternatives are preferred), water can add across the alkyne to form a ketone via an enol intermediate. For 2-Chloro-5-ethynyl-4-fluoropyridine, this would yield 1-(2-chloro-4-fluoropyridin-5-yl)ethan-1-one, following Markovnikov's rule.

Halogenation: Halogens (Cl₂, Br₂) can add across the triple bond. The addition of one equivalent of a halogen typically produces a dihaloalkene, while two equivalents can lead to a tetrahaloalkane.

Cycloaddition Reactions: The alkyne can act as a dienophile or a more active partner in various cycloadditions. While Diels-Alder ([4+2]) reactions with simple alkynes are often sluggish, the electron-withdrawing nature of the substituted pyridine ring can activate the ethynyl group for such transformations. mdpi.com More significantly, transition-metal-catalyzed [2+2+2] cycloadditions, for instance with three alkyne molecules or with two alkynes and an alkene, can be used to construct complex polycyclic and aromatic systems. The presence of electron-withdrawing groups, such as the trifluoroacetyl group, on an alkyne has been shown to facilitate [2+2] cycloaddition reactions. researchgate.net

Hydrohalogenation of Ethynylpyridines

The reaction of ethynylpyridines with hydrogen halides (HX) presents a unique mechanism. nih.govnih.gov Unlike typical alkyne hydrohalogenation, the reaction with 2-ethynylpyridines is initiated by the protonation of the basic pyridine nitrogen to form a pyridinium (B92312) salt. nih.govacs.org This salt formation greatly increases the electrophilicity of the ethynyl group. nih.govnih.gov The spatially proximate halide counter-anion then performs a nucleophilic attack on the activated alkyne, leading to the formation of a 2-(2-haloethenyl)pyridine in high yield. nih.gov This method is effective for hydrochlorination, hydrobromination, and hydroiodination. nih.gov

Table 3: Hydrohalogenation of 2-Chloro-5-ethynyl-4-fluoropyridine

| Reagent | Intermediate | Product |

| Hydrochloric Acid (HCl) | 2-Chloro-5-ethynyl-4-fluoropyridinium chloride | 2-Chloro-5-(2-chlorovinyl)-4-fluoropyridine |

| Hydrobromic Acid (HBr) | 2-Chloro-5-ethynyl-4-fluoropyridinium bromide | 5-(2-Bromovinyl)-2-chloro-4-fluoropyridine |

| Hydroiodic Acid (HI) | 2-Chloro-5-ethynyl-4-fluoropyridinium iodide | 2-Chloro-4-fluoro-5-(2-iodovinyl)pyridine |

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halopyridines. youtube.com The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate of SNAr on halopyridines is highly dependent on the nature of the halogen and its position on the ring.

For 2-Chloro-5-ethynyl-4-fluoropyridine, both the chlorine at C2 and the fluorine at C4 are activated towards SNAr. However, the reactivity of fluoroarenes in SNAr is generally much higher than that of chloroarenes. The high electronegativity of fluorine powerfully stabilizes the intermediate Meisenheimer complex, accelerating the reaction. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govresearchgate.net

Therefore, in 2-Chloro-5-ethynyl-4-fluoropyridine, the C4-F bond is the most probable site for selective SNAr under mild conditions. A wide range of nucleophiles, including amines, alkoxides, and thiols, can be used to displace the fluoride (B91410), providing a straightforward route to diverse 4-substituted pyridine derivatives while leaving the C2-Cl bond intact for potential subsequent transformations. rsc.org

Table 4: Selective SNAr at the C4-Position

| Nucleophile | Reagent Example | Product |

| Amine | Pyrrolidine | 2-Chloro-5-ethynyl-4-(pyrrolidin-1-yl)pyridine |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Chloro-5-ethynyl-4-methoxypyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Chloro-5-ethynyl-4-(phenylthio)pyridine |

| Water | NaOH (aq) | 2-Chloro-5-ethynyl-4-hydroxypyridine |

An in-depth analysis of the chemical reactivity and derivatization of 2-Chloro-5-ethynyl-4-fluoropyridine, a key intermediate in pharmaceutical and materials science, is presented in this article. The focus is on its behavior in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

1

The presence of two different halogen atoms (chlorine and fluorine) on the pyridine ring, along with an ethynyl group, imparts a unique chemical reactivity to 2-Chloro-5-ethynyl-4-fluoropyridine. This structure allows for selective functionalization at different positions, making it a versatile building block in organic synthesis.

1 Comparative Reactivity of C-Cl vs. C-F Bonds in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the carbon-halogen bond is a critical factor. Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond in heteroaromatic systems. This is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

For 2-Chloro-5-ethynyl-4-fluoropyridine, the fluorine atom at the C-4 position is significantly more activated towards nucleophilic attack than the chlorine atom at the C-2 position. The electron-withdrawing nature of the pyridine nitrogen and the ethynyl group further enhances the electrophilicity of the carbon atoms in the ring, particularly at the C-4 and C-6 positions.

2 Regioselectivity and Chemoselectivity in SNAr Transformations

The differential reactivity of the C-F and C-Cl bonds allows for high regioselectivity and chemoselectivity in SNAr reactions. Nucleophiles will preferentially attack the C-4 position, leading to the displacement of the fluoride ion. This selective functionalization is crucial for the synthesis of complex molecules where specific substitution patterns are required.

For instance, reaction with an alcohol under basic conditions would yield the corresponding 4-alkoxy-2-chloro-5-ethynylpyridine. This selectivity allows for the chlorine atom to remain available for subsequent cross-coupling reactions, providing a pathway for further molecular diversification.

2 Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of 2-Chloro-5-ethynyl-4-fluoropyridine makes it an excellent substrate for these transformations.

1 Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a widely used method for forming biaryl and heteroaryl-aryl bonds. In the case of 2-Chloro-5-ethynyl-4-fluoropyridine, the C-Cl bond at the C-2 position is more reactive towards oxidative addition to the palladium(0) catalyst than the C-F bond.

This allows for the selective arylation or heteroarylation at the C-2 position while leaving the C-4 fluorine atom intact. The reaction of 2-Chloro-5-ethynyl-4-fluoropyridine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base will yield the corresponding 2-aryl(heteroaryl)-5-ethynyl-4-fluoropyridine.

2 Heck and Stille Couplings for Olefination and Alkynylation

The Heck coupling reaction, involving the palladium-catalyzed reaction of a halide with an alkene, can be employed to introduce an olefinic group at the C-2 position of 2-Chloro-5-ethynyl-4-fluoropyridine. Similarly, the Stille coupling, which uses an organotin reagent, provides another avenue for C-C bond formation. While the ethynyl group is already present, Stille coupling could be used to introduce other alkyl or aryl groups if the ethynyl group were to be modified or if a different starting material were used.

3 Negishi Coupling and Related Alkylations

The Negishi coupling, which involves the use of an organozinc reagent, is another effective method for the alkylation or arylation of 2-Chloro-5-ethynyl-4-fluoropyridine at the C-2 position. This reaction is known for its high functional group tolerance and can be carried out under mild conditions.

4 Selective C-Cl Bond Activation in the Presence of C-F Bonds

A key feature in the cross-coupling reactions of 2-Chloro-5-ethynyl-4-fluoropyridine is the selective activation of the C-Cl bond over the C-F bond. The bond dissociation energy of a C-Cl bond on a pyridine ring is lower than that of a C-F bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst like palladium(0). This difference in reactivity is the cornerstone of the selective functionalization of this molecule.

The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity, ensuring that the desired C-Cl bond activation occurs preferentially, preserving the C-F bond for potential subsequent transformations.

Data Tables

Table 1: Reactivity of Halogens in SNAr Reactions

| Halogen at C-4 | Relative Reactivity | Product of Nucleophilic Attack |

| Fluorine | High | 4-substituted pyridine |

| Chlorine | Low | - |

Table 2: Regioselectivity in Cross-Coupling Reactions

| Coupling Reaction | Position of Functionalization | Bond Activated |

| Suzuki-Miyaura | C-2 | C-Cl |

| Heck | C-2 | C-Cl |

| Negishi | C-2 | C-Cl |

Emerging Strategies for C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, and its activation represents a significant challenge in synthetic chemistry. However, the functionalization of fluoroaromatics is a rapidly developing field, driven by the unique properties that fluorine imparts to molecules in pharmaceuticals and materials science. uiowa.eduorganicreactions.org For fluoropyridines like 2-Chloro-5-ethynyl-4-fluoropyridine, the C-F bond at the 4-position is a potential site for modification, though less reactive than the C-Cl bond. acs.org

Transition-metal-mediated activation is a primary strategy for cleaving C-F bonds. nih.gov The reactivity and regioselectivity of these transformations are highly dependent on the metal center, its ligands, and the electronic environment of the fluoroaromatic substrate. nih.govacs.org For instance, in reactions with pentafluoropyridine, nickel complexes preferentially activate the C-F bond ortho to the nitrogen, while palladium catalysts favor activation at the para position. This suggests that palladium-based systems could be investigated for the selective functionalization of the C4-F bond in the target molecule.

Another key pathway for C-F functionalization is nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions on haloheterocycles is significantly influenced by the electronegativity of the halogen, with fluorine being a superior leaving group compared to chlorine in this context when the ring is sufficiently electron-deficient. The reaction of 2-fluoropyridine with sodium ethoxide, for example, is approximately 320 times faster than that of 2-chloropyridine. acs.org The presence of the chloro, ethynyl, and the pyridine nitrogen itself makes the ring electron-poor, thus activating the C4-F bond towards nucleophilic attack, provided a suitable nucleophile and reaction conditions are employed.

Recent research has also highlighted phosphine-assisted C-F activation, where the phosphine (B1218219) ligand is not a mere spectator but actively participates as a fluorine acceptor, often involving a metallophosphorane transition state. nih.gov Such emerging strategies could potentially be applied to complex substrates like 2-Chloro-5-ethynyl-4-fluoropyridine to achieve novel transformations.

Halogen Dance and Related Rearrangements in Pyridine Systems

The halogen dance is a base-catalyzed isomerization reaction involving the migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement provides a powerful method for accessing regioisomers that are often difficult to synthesize through conventional means. clockss.orgresearchgate.net The reaction is typically initiated by deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), followed by an intermolecular halogen transfer. wikipedia.org

The typical mechanism for a pyridine derivative involves lithiation ortho to a directing group, which then abstracts a halogen from another molecule of the starting material. This process propagates, driven by the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

While the halogen dance is most common for bromo- and iodo-substituted pyridines, the halogens present in 2-Chloro-5-ethynyl-4-fluoropyridine (Cl and F) are generally considered non-labile directing groups rather than migrating halogens. clockss.orgresearchgate.net However, studies on related systems, such as the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrate that halogen dance reactions are feasible on polyhalogenated pyridines to create complex substitution patterns. nih.gov For 2-Chloro-5-ethynyl-4-fluoropyridine, a halogen dance is not expected under typical conditions due to the stability of the C-F and C-Cl bonds and the higher lability required for migration. Instead, directed ortho-metalation at the C6 position is the more probable outcome upon treatment with a strong base.

| Factor | Influence on Halogen Dance Reaction | Relevance to 2-Chloro-5-ethynyl-4-fluoropyridine |

| Halogen | Migratory aptitude typically follows I > Br >> Cl, F. clockss.org | The Cl and F atoms are unlikely to migrate. They are expected to act as directing groups for metallation. |

| Base | Strong, non-nucleophilic bases like LDA are commonly used to initiate deprotonation. wikipedia.org | Use of a strong base would likely lead to deprotonation at C6. |

| Temperature | Can influence the equilibrium between regioisomeric organometallic intermediates. | Precise temperature control would be critical in any attempted rearrangement. |

| Solvent | Solvent polarity can affect the stability of intermediates and the reaction pathway. | THF is a common solvent for such base-mediated reactions. |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This inherent reactivity allows for transformations such as quaternization and N-oxidation. However, the presence of electron-withdrawing groups, like the chloro, fluoro, and ethynyl substituents in the target molecule, reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted pyridine.

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a pyridinium salt. itu.edu.trosti.gov While pyridine itself reacts readily, the quaternization of the electron-deficient 2-Chloro-5-ethynyl-4-fluoropyridine would require more forcing conditions or highly reactive alkylating agents.

N-Oxidation is the conversion of the pyridine nitrogen to an N-oxide, typically using an oxidizing agent like a peroxy acid (e.g., peracetic acid) or hydrogen peroxide in the presence of a catalyst. dcu.iecymitquimica.comwikipedia.org The resulting N-oxide group significantly alters the electronic properties of the pyridine ring. It can act as a powerful directing group for subsequent functionalization and increases the reactivity of the C2 and C4 positions toward nucleophilic attack. wikipedia.orgnih.gov The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a well-established industrial process. wikipedia.orgchemicalbook.com A similar transformation could be envisioned for 2-Chloro-5-ethynyl-4-fluoropyridine, which would provide a versatile intermediate for further synthetic modifications.

| Reaction | Reagents | Product | Reference Example | Yield |

| N-Oxidation | H₂O₂ / TS-1 molecular sieve catalyst | 2-Chloropyridine-N-oxide | 2-Chloropyridine | 98.88% chemicalbook.com |

| N-Oxidation | Peracetic Acid | 2-Chloropyridine-N-oxide | 2-Chloropyridine | >60% dcu.ie |

| N-Oxidation | H₂O₂ / Carboxylated Polystyrene Resin | 2-Chloropyridine-N-oxide | 2-Chloropyridine | 33-35% dcu.ie |

This table presents data for the N-oxidation of 2-chloropyridine as a model for the reactivity of the target compound.

The pyridine nitrogen atom is a highly effective directing group for the regioselective functionalization of C-H bonds, particularly at the C2 and C6 positions. nih.govslideshare.netresearchgate.net Transition metal catalysts can coordinate to the nitrogen, positioning the metal center in close proximity to an ortho C-H bond and facilitating its cleavage and subsequent functionalization. slideshare.netrsc.org

In 2-Chloro-5-ethynyl-4-fluoropyridine, the C2 position is substituted with a chlorine atom. Therefore, the nitrogen atom would be expected to direct C-H activation exclusively to the C6 position. This strategy could be employed for a variety of transformations, including arylation, alkylation, and silylation, providing a route to polysubstituted pyridines. nih.gov Furthermore, converting the nitrogen to an N-oxide can also direct C-H functionalization, often enhancing reactivity at the ortho positions. nih.gov Challenges in direct pyridine C-H functionalization often stem from the coordinating power of the nitrogen itself, which can sometimes hinder catalysis, but numerous methods have been developed to overcome this. rsc.orgnih.gov

Multi-Functional Reactivity: Chemo- and Regioselectivity in Complex Reaction Environments

2-Chloro-5-ethynyl-4-fluoropyridine possesses multiple reactive sites, presenting a significant challenge and opportunity for achieving chemo- and regioselectivity. The outcome of a given reaction depends on a careful choice of reagents, catalysts, and conditions to target a specific functional group while leaving others intact. mdpi.commdpi.com

The primary reactive sites are:

C2-Cl bond: Susceptible to nucleophilic aromatic substitution (SNAr) and a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.comchempanda.com

C4-F bond: Generally less reactive than the C-Cl bond in cross-coupling but can be activated under specific conditions or participate in SNAr reactions. acs.org

C5-Ethynyl group: A versatile handle for reactions such as Sonogashira coupling, "click" chemistry (cycloadditions), hydration, and reduction.

C6-H bond: Can be functionalized via directed ortho-metalation/C-H activation. nih.gov

Pyridine Nitrogen: Can undergo N-oxidation or quaternization. wikipedia.org

Achieving selectivity requires exploiting the differential reactivity of these sites. In palladium-catalyzed cross-coupling reactions, the relative reactivity of halide leaving groups is a critical factor. The established trend for substituted pyridines is generally Br > -OTf > -OSO₂F > -Cl. nih.gov This indicates that the C-Cl bond would be the preferred site for coupling over the C-F bond.

Studies on the synthesis of complex molecules like floyocidin B have demonstrated that the 2-chloro substituent has a notable effect on the regioselectivity of functionalizing the pyridine ring at the C4 and C5 positions. mdpi.com The interplay between the directing effects of the nitrogen atom and the various substituents must be carefully considered to predict and control reaction outcomes. A synthetic strategy for creating polysubstituted pyridines from a starting material like 2-Chloro-5-ethynyl-4-fluoropyridine would likely involve a sequence of reactions, each targeting a different site with high selectivity. For example, a Sonogashira coupling might first target the C-Cl bond, followed by a different type of reaction at the ethynyl group, and finally functionalization of the C6-H bond.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Comprehensive Analysis using ¹H, ¹³C, and ¹⁹F NMR for Pyridine (B92270) Derivatives

A thorough NMR analysis of 2-Chloro-5-ethynyl-4-fluoropyridine involves the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these techniques offers unique insights into the molecule's structure.

¹H NMR: The proton NMR spectrum of a substituted pyridine provides crucial information about the number, environment, and connectivity of hydrogen atoms. acs.orgnih.gov For 2-Chloro-5-ethynyl-4-fluoropyridine, one would expect to observe signals for the two aromatic protons and the acetylenic proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the ethynyl (B1212043) group. acs.org The coupling between adjacent protons would lead to characteristic splitting patterns. For instance, the proton at the 6-position would likely appear as a doublet due to coupling with the fluorine atom at the 4-position.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. youtube.com In 2-Chloro-5-ethynyl-4-fluoropyridine, seven distinct carbon signals are expected: five for the pyridine ring and two for the ethynyl group. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bearing the chlorine atom (C2) and the carbon bearing the fluorine atom (C4) would exhibit characteristic shifts due to the electronegativity of these halogens. acs.org The ethynyl carbons would also have distinct chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool. nih.govspectrabase.com This technique is highly sensitive to the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of 2-Chloro-5-ethynyl-4-fluoropyridine would show a single resonance, and its chemical shift would be indicative of the electronic effects of the other substituents on the pyridine ring. acs.orgrsc.org Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide definitive structural information. acs.orgrsc.org

Table 1: Predicted NMR Data for 2-Chloro-5-ethynyl-4-fluoropyridine This table presents predicted chemical shift ranges based on known data for similar substituted pyridines. Actual values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | |||

| H-3 | 7.0 - 7.5 | d | J(H-3, F-4) ≈ 4-8 |

| H-6 | 8.0 - 8.5 | s | |

| Ethynyl-H | 3.0 - 3.5 | s | |

| ¹³C | |||

| C-2 | 150 - 155 | d | J(C-2, F-4) ≈ 10-20 |

| C-3 | 115 - 125 | d | J(C-3, F-4) ≈ 20-30 |

| C-4 | 160 - 165 | d | J(C-4, F-4) ≈ 250-300 |

| C-5 | 110 - 120 | s | |

| C-6 | 145 - 150 | d | J(C-6, F-4) ≈ 2-5 |

| Ethynyl-C (α) | 80 - 90 | s | |

| Ethynyl-C (β) | 75 - 85 | s | |

| ¹⁹F | |||

| F-4 | -110 to -130 | d | J(F-4, H-3) ≈ 4-8 |

Application of 2D NMR Experiments (COSY, HMQC, HMBC, NOESY) for Structural Assignment

While 1D NMR provides a wealth of information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. researchgate.netuvic.ca In the case of 2-Chloro-5-ethynyl-4-fluoropyridine, a cross-peak between the H-3 and the fluorine atom at the 4-position would be expected, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. sdsu.eduplos.org This would allow for the direct assignment of the C-3 and C-6 signals in the ¹³C NMR spectrum based on the known assignments of H-3 and H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.netplos.org HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons). For instance, correlations between H-3 and C-2, C-4, and C-5 would be expected, as would correlations from H-6 to C-5 and C-4. The ethynyl proton would show correlations to the ethynyl carbons and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net While less critical for a rigid aromatic system like this, it can confirm through-space interactions.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations of Pyridine Ring, Halogens, and Ethynyl Group

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.comresearchgate.netcet-science.com

Pyridine Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. researchgate.netcdnsciencepub.com The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes are also observed at lower frequencies.

Halogens: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. researchgate.net The C-F stretching vibration is more intense and occurs at higher wavenumbers, generally in the 1250-1000 cm⁻¹ range.

Ethynyl Group: The C≡C stretching vibration of a terminal alkyne is a sharp, weak to medium band appearing around 2100-2140 cm⁻¹. The ≡C-H stretching vibration is a sharp, strong band typically found around 3300 cm⁻¹.

Table 2: Characteristic FT-IR Frequencies for 2-Chloro-5-ethynyl-4-fluoropyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | C=C, C=N stretching | 1600 - 1400 | Medium to Strong |

| C-H bending (in-plane) | 1300 - 1000 | Medium | |

| C-H bending (out-of-plane) | 900 - 650 | Strong | |

| Halogens | C-F stretching | 1250 - 1000 | Strong |

| C-Cl stretching | 800 - 600 | Medium | |

| Ethynyl Group | ≡C-H stretching | ~3300 | Strong, Sharp |

| C≡C stretching | 2140 - 2100 | Weak to Medium, Sharp |

Raman Spectroscopy: Insights into Molecular Vibrations and Conjugation Effects

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. acs.orgnih.govyoutube.com

Molecular Vibrations: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. acs.orgspectroscopyonline.com Therefore, the C≡C stretching vibration of the ethynyl group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. researchgate.net The symmetric ring breathing mode of the pyridine ring is also usually a prominent feature in the Raman spectrum. researchgate.net

Conjugation Effects: The conjugation between the ethynyl group and the pyridine ring can influence the position and intensity of the C≡C stretching band. Increased conjugation generally leads to a decrease in the stretching frequency and an increase in the Raman intensity. The presence of electron-withdrawing groups like chlorine and fluorine can also modulate these effects.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 2-Chloro-5-ethynyl-4-fluoropyridine, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio). nist.gov Fragmentation patterns would likely involve the loss of the ethynyl group, chlorine, or fluorine atoms, providing further confirmation of the structure.

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-5-ethynyl-4-fluoropyridine

| Ion | Predicted m/z | Comments |

|---|---|---|

| [M]⁺ | 155/157 | Molecular ion with characteristic chlorine isotope pattern. |

| [M-H]⁺ | 154/156 | Loss of the ethynyl proton. |

| [M-C₂H]⁺ | 130/132 | Loss of the ethynyl group. |

| [M-Cl]⁺ | 120 | Loss of the chlorine atom. |

| [M-F]⁺ | 136/138 | Loss of the fluorine atom. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a novel compound by measuring its mass with exceptional accuracy. For 2-Chloro-5-ethynyl-4-fluoropyridine, with a molecular formula of C7H3ClFN, the theoretical monoisotopic mass is calculated to be 154.9938 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. An experimentally determined m/z value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 1: Predicted HRMS Data for 2-Chloro-5-ethynyl-4-fluoropyridine Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]+ | 156.00108 |

| [M+Na]+ | 177.98302 |

| [M-H]- | 153.98652 |

| [M+NH4]+ | 173.02762 |

Data sourced from computational predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for 2-Chloro-5-ethynyl-4-fluoropyridine is not widely published, the fragmentation pathways can be predicted based on established chemical principles. nih.gov

The protonated molecule ([M+H]+, m/z 156.0) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). Likely fragmentation pathways would involve the loss of small, stable neutral molecules. Key predicted fragmentation steps include:

Loss of HCl: A common pathway for chlorinated aromatic compounds, leading to a fragment ion.

Loss of acetylene (B1199291) (C2H2): Cleavage of the ethynyl group is another highly probable fragmentation route.

Loss of HF: Elimination of hydrogen fluoride (B91410) is also possible from the fluorinated pyridine ring.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the chloro, fluoro, and ethynyl substituents on the pyridine core. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

As of now, a public domain crystal structure for 2-Chloro-5-ethynyl-4-fluoropyridine is not available. Were a suitable crystal to be grown, X-ray analysis would yield precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the planar structure of the pyridine ring and the relative positions of the chloro, fluoro, and ethynyl substituents, leaving no ambiguity about the compound's isomeric form.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 2-Chloro-5-ethynyl-4-fluoropyridine. A reversed-phase HPLC method would typically be developed. pensoft.netresearchgate.net

In a typical setup, the compound would be injected onto a C18 column and eluted with a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape. pensoft.netresearchgate.net

Diode Array Detection (DAD) would monitor the elution, providing a chromatogram showing the compound's retention time and a UV-Vis spectrum that helps in peak identification.

Mass Spectrometric (MS) Detection , coupled directly to the HPLC (LC-MS), would provide mass data for each eluting peak. This confirms that the major peak has the correct molecular weight for 2-Chloro-5-ethynyl-4-fluoropyridine and allows for the tentative identification of impurities based on their mass.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (e.g., 254 nm) and ESI-MS |

These are typical starting conditions for method development. pensoft.netresearchgate.net

Given its molecular weight and structure, 2-Chloro-5-ethynyl-4-fluoropyridine is expected to have sufficient volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nist.gov GC-MS separates compounds in the gas phase based on their boiling points and interactions with a stationary phase inside a long capillary column.

The sample, dissolved in a volatile solvent, is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column. The temperature of the column is typically ramped up over time to facilitate the elution of compounds. As components exit the column, they enter a mass spectrometer, which generates a mass spectrum for each. The resulting chromatogram displays peaks at specific retention times, with the associated mass spectrum used to confirm the identity of 2-Chloro-5-ethynyl-4-fluoropyridine and any volatile impurities. nist.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Ethynyl 4 Fluoropyridine

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

To elucidate the three-dimensional structure and electronic characteristics of 2-Chloro-5-ethynyl-4-fluoropyridine, rigorous quantum chemical calculations are essential. These computational methods offer a powerful lens through which the molecule's fundamental properties can be understood at the atomic level.

Density Functional Theory (DFT) with Various Functionals and Basis Sets

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 2-Chloro-5-ethynyl-4-fluoropyridine, a variety of functionals and basis sets would be employed to ensure a thorough exploration of its potential energy surface and to obtain a reliable optimized geometry.

Standard hybrid functionals, such as B3LYP, are often used for their proven track record in predicting molecular geometries and electronic properties for a wide range of organic molecules. The choice of basis set is also critical; a Pople-style basis set like 6-311G(d,p) is commonly selected to provide a good description of the electron distribution, including polarization functions on both heavy atoms and hydrogens.

Table 1: Representative Theoretical Bond Lengths and Angles for a Halogenated Pyridine (B92270) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.73 | Cl-C-C | 120.5 |

| C-F | 1.35 | F-C-C | 118.9 |

| C-N | 1.33 | C-N-C | 117.2 |

| C≡C | 1.20 | C-C≡C | 178.5 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 2-Chloro-5-ethynyl-4-fluoropyridine due to the absence of specific literature.

Ab Initio Methods (e.g., MP2, Coupled-Cluster) for High-Accuracy Calculations

For even greater accuracy, particularly for the electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can be employed. These methods are computationally more intensive than DFT but are based on the wavefunction and offer a systematic way to approach the exact solution of the Schrödinger equation.

MP2 calculations would provide a more accurate description of electron correlation, which is crucial for understanding non-covalent interactions and for refining the geometric parameters obtained from DFT. Coupled-Cluster calculations, especially at the CCSD(T) level (Coupled-Cluster with single, double, and perturbative triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations. However, their computational cost often limits their application to smaller molecules.

Due to the lack of published research, specific high-accuracy data for 2-Chloro-5-ethynyl-4-fluoropyridine is not available.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. The following analyses provide a detailed picture of the electronic landscape of 2-Chloro-5-ethynyl-4-fluoropyridine.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.

Calculations for similar pyridine derivatives often show that the HOMO is distributed over the pyridine ring and the ethynyl (B1212043) group, while the LUMO is typically localized on the pyridine ring. The presence of electron-withdrawing groups like chlorine and fluorine would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 2-Chloro-5-ethynyl-4-fluoropyridine.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For 2-Chloro-5-ethynyl-4-fluoropyridine, the nitrogen atom in the pyridine ring and the triple bond of the ethynyl group would be expected to be regions of negative potential. The hydrogen atom of the ethynyl group and the areas around the halogen atoms would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. For 2-Chloro-5-ethynyl-4-fluoropyridine, significant delocalization would be expected from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the pyridine ring and the ethynyl group. This analysis would provide quantitative insights into the electronic communication between the different functional groups of the molecule.

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

No dedicated computational studies predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2-Chloro-5-ethynyl-4-fluoropyridine and validating them against experimental data were found in the reviewed literature. While databases may contain predicted spectra from general algorithms, detailed scholarly analysis, including the specific computational methods, basis sets, and comparison with laboratory-synthesized samples, is not publicly available.

Simulation of Vibrational (IR and Raman) Spectra and Assignment of Bands

Similarly, there are no published simulations of the infrared (IR) and Raman spectra for this compound. Such a study would typically involve DFT calculations to determine vibrational frequencies and intensities, followed by the assignment of specific spectral bands to the corresponding molecular motions (e.g., C-H stretches, ring breathing modes, C-Cl vibrations). memphis.edu This type of detailed vibrational analysis for 2-Chloro-5-ethynyl-4-fluoropyridine is absent from the current scientific literature.

Reaction Mechanism Studies and Transition State Analysis

Computational Elucidation of Regioselectivity and Stereoselectivity in Pyridine Functionalization

While the regioselective functionalization of pyridines is a broad area of research, computational investigations into the specific reaction pathways for 2-Chloro-5-ethynyl-4-fluoropyridine are not documented. mdpi.com A computational study in this area would analyze the transition states of potential reaction routes to explain why a substituent would add to a particular position on the pyridine ring.

Energy Profiles and Reaction Rate Constants for Key Synthetic Steps

No literature was found that details the calculation of energy profiles or reaction rate constants for the synthesis of or reactions involving 2-Chloro-5-ethynyl-4-fluoropyridine. This type of analysis is crucial for understanding reaction kinetics and optimizing synthetic procedures but has not been applied to this specific molecule in published research.

Non-Covalent Interactions and Intermolecular Binding Preferences (e.g., Halogen Bonding, π-Stacking)

The potential for 2-Chloro-5-ethynyl-4-fluoropyridine to engage in non-covalent interactions like halogen bonding and π-stacking can be inferred from studies on analogous molecules. rsc.orgnih.gov The chlorine, fluorine, and the π-systems of the pyridine ring and the ethynyl group could all participate in such interactions, which are crucial for understanding its solid-state structure and potential applications in materials science. However, specific computational studies quantifying these interactions for 2-Chloro-5-ethynyl-4-fluoropyridine are not available. Research on other halogenated compounds shows that fluorine substituents can increase interaction energies in some cases. nih.gov Studies on π-stacking often involve DFT calculations and analysis of the molecular electrostatic potential (MEP) to understand the nature of these interactions. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Design and Synthesis of Complex Pyridine-Containing Architectures

The rigid, planar structure of the pyridine (B92270) ring, combined with the linear geometry of the ethynyl (B1212043) group, makes 2-chloro-5-ethynyl-4-fluoropyridine an exceptional component for creating well-defined, complex molecular structures. Its utility is particularly evident in the synthesis of macrocyclic systems and novel fused heterocycles, where precise control over molecular shape and connectivity is essential.

The synthesis of macrocycles containing pyridine units is a significant area of research due to their applications in host-guest chemistry, catalysis, and materials science. The terminal alkyne of 2-chloro-5-ethynyl-4-fluoropyridine is particularly well-suited for constructing such systems. Oxidative coupling reactions, such as the Eglinton or Glaser coupling, can be used to dimerize or oligomerize the molecule, leading to macrocycles composed of alternating pyridine and diacetylene units. nih.gov The reaction conditions, including the choice of solvent, can influence the size of the resulting macrocycles. nih.gov

Furthermore, the chloro and fluoro groups on the pyridine ring offer alternative handles for macrocyclization. Nickel-mediated reductive coupling of 2-halopyridines has proven to be an effective method for forming the bipyridine linkage within a macrocyclic framework. nih.gov Additionally, polyfluorinated pyridine derivatives are known to be excellent building blocks for supramolecular systems, undergoing nucleophilic aromatic substitution (SNAr) reactions with diols or other difunctional nucleophiles to form macrocyclic ethers. researchgate.net The presence of both a chloro and a fluoro group on the target molecule allows for potential stepwise or selective SNAr reactions. Solid-phase synthesis techniques, employing cyclitive-cleavage strategies, have also been developed for the efficient production of diverse macrocyclic peptide libraries containing heterocyclic cores. mdpi.com

The reactivity of the ethynyl group is central to the construction of novel fused heterocyclic systems. A powerful strategy involves a domino reaction sequence, for example, an initial intermolecular Sonogashira coupling to introduce a new substituent, followed by an intramolecular cyclization onto the alkyne. This approach has been successfully used to generate 2,3-disubstituted benzo[b]furans and can be adapted to create a variety of fused pyridine analogues. organic-chemistry.org

The alkyne can also participate in various cycloaddition reactions. For instance, cascade reactions involving N-alkenylnitrones and alkynes proceed through a proposed dipolar cycloaddition and sigmatropic rearrangement to yield densely substituted 1-pyrrolines under mild conditions. nih.gov This highlights the potential of 2-chloro-5-ethynyl-4-fluoropyridine to serve as a precursor to complex, multi-ring systems that are otherwise difficult to access. The synthesis of such fused systems is of great interest in medicinal chemistry, as heterocyclic scaffolds are prevalent in a vast number of pharmacologically active compounds. sigmaaldrich.comsrdorganics.com

Application as a Strategic Building Block in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The functional handles on 2-chloro-5-ethynyl-4-fluoropyridine make it an ideal substrate for such reactions. The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" and a powerful tool in MCRs.

Cascade reactions, where a sequence of intramolecular transformations occurs spontaneously after an initial trigger, represent another area where this building block can be applied. As noted previously, cascades involving alkynes can lead to the rapid assembly of complex heterocyclic structures like 1-pyrrolines. nih.gov The development of three-component cascade reactions to access biologically important scaffolds, such as 4,5,6,7-tetrahydro-1H-indoles, demonstrates the power of these methods in generating molecular diversity. nih.gov The unique electronic properties and reactivity of the substituted pyridine core in 2-chloro-5-ethynyl-4-fluoropyridine make it a valuable component for designing novel MCRs and cascade sequences.

Development of Organic Electronic and Optoelectronic Materials

The search for new organic materials for electronic and optoelectronic applications is a major driver of modern chemical synthesis. Conjugated molecules and polymers based on heterocyclic units are at the forefront of this research. mdpi.comossila.com 2-Chloro-5-ethynyl-4-fluoropyridine is an exemplary precursor for these materials, as its pyridine ring possesses high electron affinity, and the ethynyl group provides a rigid, linear linker for extending π-conjugation. nih.govmit.edu

In the field of organic electronics, conjugated polymers are widely studied for their use in devices like OLEDs and OPVs. nih.gov The inclusion of pyridine units in conjugated polymers is known to improve electron transport properties and enhance the stability of the resulting devices, which can allow for the use of more stable metals like aluminum as the electron-injecting contact in OLEDs. mit.edu

The ethynyl linker is a crucial element for tuning the optoelectronic properties of these materials. Incorporating acetylene (B1199291) units into the polymer backbone is a recognized strategy for tailoring energy band gaps and energy levels. nih.gov The Sonogashira cross-coupling reaction is a fundamental tool for synthesizing these materials, linking aryl halides with terminal alkynes. organic-chemistry.orgwikipedia.org The reaction can be performed selectively on multi-halogenated systems, allowing for precise control over the final structure. soton.ac.ukrsc.org For example, a study on bromofluoropyridine derivatives demonstrated a successful Sonogashira coupling followed by a late-stage functional group transformation, a strategy directly applicable to 2-chloro-5-ethynyl-4-fluoropyridine. soton.ac.uk

Table 1: Comparison of Optical and Electrochemical Properties of Ethynylene-Containing Polymers

This table, based on findings from related polymer systems, illustrates how the inclusion of an ethynylene linker can modify the electronic properties of a conjugated polymer, a key consideration for designing materials for OLEDs and OPVs.

| Polymer Feature | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Source |

| Ethynylene-based Polymer | -5.58 | -3.75 | 1.83 | nih.gov |

| Thiophene Analogue Polymer | -5.46 | -3.70 | 1.76 | nih.gov |

The direct polymerization of ethynylpyridine derivatives can yield conjugated polyelectrolytes with useful properties. tandfonline.com A polyacetylene-based polymer synthesized from 2-ethynylpyridine (B158538) and an acyl chloride showed a distinct optical band gap and photoluminescence, demonstrating the viability of this approach. tandfonline.com

For 2-chloro-5-ethynyl-4-fluoropyridine, the most powerful application in polymer science is likely through Sonogashira step-growth polymerization. This reaction can be used to create alternating copolymers by reacting the bifunctional monomer (with its chloro and ethynyl groups) with other appropriately functionalized comonomers. This strategy allows for the precise tuning of the polymer's electronic properties. The introduction of an acetylene linker into a polymer backbone, when compared to an all-aromatic analogue, significantly influences solubility and optoelectronic characteristics. nih.gov This ability to fine-tune properties by designing specific monomers like 2-chloro-5-ethynyl-4-fluoropyridine is essential for advancing the field of organic electronics. sigmaaldrich.com

Ligand Design for Organometallic Catalysis

The pyridine moiety is a fundamental component in a vast number of ligands used in organometallic catalysis due to its ability to coordinate with a wide range of transition metals. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.

The 2-Chloro-5-ethynyl-4-fluoropyridine molecule serves as a versatile scaffold for the synthesis of new pyridine-based ligands. The presence of multiple reaction sites—the chloro, fluoro, and ethynyl groups—allows for a variety of chemical modifications to generate a library of ligands with diverse properties.

The chloro group at the 2-position can be substituted through various cross-coupling reactions, such as Suzuki or Stille coupling, to introduce new carbon-based substituents. It can also be a site for nucleophilic aromatic substitution. The ethynyl group is particularly useful for derivatization. It can undergo Sonogashira coupling with aryl or vinyl halides, "click" chemistry (cycloadditions), and hydrogenation to an ethyl or vinyl group. google.com For example, the selective hydrogenation of a vinyl group on a chloropyridine ring has been successfully achieved using an iridium-based catalyst, demonstrating the feasibility of modifying one functional group while preserving another. google.com

While specific research on ligand synthesis from 2-Chloro-5-ethynyl-4-fluoropyridine is not extensively documented, the general principles of pyridine ligand synthesis are well-established. For instance, pyridinooxazoline (PyOx) ligands, a significant class of bidentate ligands for asymmetric catalysis, are often synthesized from precursors like 2-cyanopyridine (B140075) or picolinic acid. beilstein-journals.org The functional groups on 2-Chloro-5-ethynyl-4-fluoropyridine offer pathways to create novel PyOx-type ligands or other multidentate ligand systems. The combination of a σ-donating pyridine nitrogen and a π-accepting system, which can be extended via the ethynyl group, allows for fine-tuning of the ligand's electronic profile. uni.lu

| Reaction Type | Functional Group Involved | Potential Product Type | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Chloro Group | Aryl-substituted Pyridine Ligand | Palladium Catalyst (e.g., Pd(PPh₃)₄) | google.com |

| Sonogashira Coupling | Ethynyl Group | Extended π-System Pyridine Ligand | Palladium/Copper Catalyst | General Knowledge |

| Selective Hydrogenation | Ethynyl Group (to vinyl) | Vinyl-substituted Pyridine Ligand | Iridium Catalyst | google.com |

| Cyclization with Amino Alcohols | Ethynyl/Chloro Group (after conversion) | Pyridinooxazoline (PyOx) Type Ligand | Acid/Base Catalysis | beilstein-journals.org |

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. mdpi.com The effectiveness of an asymmetric catalyst is heavily dependent on the structure of the chiral ligand. mdpi.comrsc.org Although 2-Chloro-5-ethynyl-4-fluoropyridine is an achiral molecule, it is an excellent starting material for the construction of novel chiral ligands.

The development of chiral pyridine-based ligands, such as those with oxazoline (B21484) (PyOx) or bis(oxazoline) (PyBox) moieties, has led to significant advances in enantioselective catalysis. beilstein-journals.org These ligands are typically synthesized by coupling a pyridine precursor with a chiral amino alcohol. The functional handles on 2-Chloro-5-ethynyl-4-fluoropyridine could be used to attach such chiral auxiliaries, leading to new C₂-symmetric or non-symmetric chiral ligands. The electronic properties of these new ligands would be modulated by the fluorine and chlorine atoms, potentially influencing the enantioselectivity of the catalyzed reactions.

For example, chiral diphosphine ligands are highly successful in transition metal-catalyzed asymmetric hydrogenation. mdpi.com The ethynyl group of the title compound could be used to build a backbone for a new class of chiral diphosphine ligands. The field of asymmetric catalysis continually seeks novel ligand structures, as even small modifications can lead to significant improvements in catalytic performance. nih.gov The unique electronic signature of a ligand derived from 2-Chloro-5-ethynyl-4-fluoropyridine could offer advantages in specific catalytic transformations.

Crystal Engineering and Supramolecular Assembly based on Halogen Bonding Interactions

Crystal engineering is the rational design of molecular solids with desired physical and chemical properties by controlling the assembly of molecules in the crystalline state. ub.eduiucr2017.org This control is achieved by exploiting specific and directional non-covalent interactions, such as hydrogen bonds and, increasingly, halogen bonds. nih.govclarku.edu

2-Chloro-5-ethynyl-4-fluoropyridine is an ideal candidate for studies in crystal engineering due to its multiple sites capable of engaging in such interactions. The chlorine and fluorine atoms can act as halogen bond donors (through their electropositive σ-holes) or as acceptors. nih.govnih.govju.edu.jo Halogen bonding is a directional, non-covalent interaction between a halogen atom in one molecule and a Lewis basic site in another. nih.govju.edu.jo

The ethynyl group can also participate in weak C-H···π interactions, while the pyridine nitrogen is a strong hydrogen bond acceptor. The interplay between these various interactions (C-Cl···N, C-F···N, C-H···N, C-H···π) can lead to the formation of complex and potentially polymorphic crystalline structures. By understanding and controlling these interactions, it may be possible to design materials based on 2-Chloro-5-ethynyl-4-fluoropyridine with specific topologies and properties.

| Interaction Type | Donor | Acceptor | Potential Role in Assembly | Reference |

|---|---|---|---|---|

| Halogen Bond | C-Cl (σ-hole) | Pyridine N, F, Cl | Formation of linear chains or networks | nih.govju.edu.jo |

| Halogen Bond | C-F (σ-hole) | Pyridine N, F, Cl | Directional control of crystal packing | nih.govresearchgate.net |

| Hydrogen Bond | Ethynyl C-H | Pyridine N | Dimer formation or chain propagation | General Knowledge |

| π-Interactions | Pyridine Ring, Ethynyl Group | Pyridine Ring, Ethynyl Group | Stacking and stabilization of layers | nih.gov |

Applications in Chemical Biology and Medicinal Chemistry Research Focused on Chemical Tools and Probes

Synthesis of Chemical Probes for Target Identification and Validation in Biochemical Systems

Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. acs.org The structural motifs within 2-chloro-5-ethynyl-4-fluoropyridine make it an excellent starting point for the synthesis of such probes.

Development of Radiolabeled (e.g., ¹⁸F) Probes for In Vitro and Ex Vivo Imaging Research

The presence of a fluorine atom on the pyridine (B92270) ring of 2-chloro-5-ethynyl-4-fluoropyridine makes it amenable to radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov

The radiosynthesis of ¹⁸F-labeled probes based on the 2-fluoropyridine (B1216828) scaffold is often achieved through nucleophilic heteroaromatic substitution. nih.gov In this reaction, the non-radioactive ¹⁹F atom is replaced with its radioactive counterpart, ¹⁸F. This process typically involves the use of a precursor where the fluorine position is activated by a suitable leaving group, such as a nitro or trimethylammonium group. nih.gov The ethynyl (B1212043) group on the 2-chloro-5-ethynyl-4-fluoropyridine scaffold provides a convenient handle for conjugation to a targeting moiety via "click chemistry," a set of highly efficient and specific reactions. nih.govresearchgate.net This allows for the modular construction of radiolabeled probes where the ¹⁸F-labeled pyridine core is attached to a molecule that specifically binds to a biological target of interest, such as a receptor or enzyme. nih.gov

For instance, acetylene-bearing 2-[¹⁸F]fluoropyridines have been successfully prepared and conjugated to bombesin (B8815690) analogues for PET imaging of the gastrin-releasing peptide receptor, which is overexpressed in certain cancers. nih.gov Although not specifically detailing 2-chloro-5-ethynyl-4-fluoropyridine, this research highlights the utility of the ethynyl-fluoropyridine motif in developing PET probes. nih.gov The synthesis of such probes often involves a multi-step process, as exemplified by the preparation of an [¹⁸F]fluoropyridine-losartan conjugate. researchgate.net

Table 1: Key Steps in the Synthesis of an Exemplary ¹⁸F-Labeled Pyridine Probe

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Radiofluorination | [¹⁸F]Fluoride, Precursor (e.g., nitro- or trimethylammonium-substituted pyridine) | nih.gov |

| 2 | Purification | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| 3 | Conjugation | "Click Chemistry" (e.g., Copper-catalyzed azide-alkyne cycloaddition) with a targeting molecule | nih.govresearchgate.net |

Synthesis of Affinity Probes for Protein-Ligand Interaction Studies

Affinity-based probes are crucial for identifying the protein targets of a bioactive small molecule and for studying protein-ligand interactions. nih.govrsc.org These probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target, and a reporter tag for detection and enrichment.

The 2-chloro-5-ethynyl-4-fluoropyridine scaffold can be readily incorporated into the design of affinity probes. The ethynyl group is particularly useful as it can serve as a "clickable" handle for the introduction of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.govresearchgate.net This modular approach allows for the late-stage functionalization of the probe, providing flexibility in the choice of the reporter tag.

The core structure of 2-chloro-5-ethynyl-4-fluoropyridine can be elaborated to generate the recognition element of the affinity probe. By appending appropriate substituents to the pyridine ring, the molecule can be tailored to bind to a specific protein of interest. The chloro and fluoro substituents can also play a role in modulating the binding affinity and selectivity of the probe.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies in Enzyme and Receptor Assays (In Vitro Context)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The 2-chloro-5-ethynyl-4-fluoropyridine scaffold offers multiple points for diversification, making it an ideal template for systematic SAR exploration in in vitro enzyme and receptor assays.

The chloro, fluoro, and ethynyl groups can be independently modified or replaced to probe their contributions to biological activity. For example, the chlorine atom can be substituted with other halogens or small alkyl groups to investigate the impact of size and electronics on binding. nih.gov The fluorine atom can be repositioned on the ring or replaced with other electron-withdrawing or -donating groups. The terminal alkyne of the ethynyl group can be coupled with a wide variety of building blocks using Sonogashira coupling or other cross-coupling reactions to explore different substituent effects. google.com

A review of pyridine derivatives has shown that the presence and position of various functional groups, including halogens, can significantly impact their antiproliferative activity. nih.gov For instance, in a series of pyrazole-based kinase inhibitors, compounds with monohalogen (fluoro or chloro) substitutions exhibited higher antiproliferative activity than those with a methoxy (B1213986) group. nih.gov Similarly, in the development of pyrazolopyridine-based FGFR inhibitors, the presence of two chloro groups on a phenyl ring was found to be crucial for activity and selectivity over other kinases. nih.gov These examples underscore the importance of the systematic exploration of halogenated pyridine scaffolds like 2-chloro-5-ethynyl-4-fluoropyridine in SAR studies.

Table 2: Potential Modifications of 2-Chloro-5-ethynyl-4-fluoropyridine for SAR Studies

| Position | Functional Group | Potential Modifications | Rationale |

|---|---|---|---|

| 2 | Chloro | Other halogens (Br, I), small alkyl groups, amino groups | Explore steric and electronic effects on binding |

| 4 | Fluoro | Other halogens, hydrogen, methoxy group | Modulate electronics and potential hydrogen bonding interactions |

Design and Synthesis of Enzyme Inhibitors or Modulators for In Vitro Enzymatic Characterization

The 2-chloro-5-ethynyl-4-fluoropyridine scaffold is a promising starting point for the design and synthesis of enzyme inhibitors and modulators for in vitro characterization. The pyridine ring is a common motif in many approved drugs and is known to participate in key interactions with enzyme active sites. nih.gov

The combination of a halogenated pyridine and an ethynyl group can be found in a number of potent enzyme inhibitors. For example, a derivative containing a 5-ethynyl-4-methoxypyridine-2-carboxylic acid core has been identified as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a target in oncology. researchgate.net This highlights the potential of the ethynylpyridine scaffold in generating potent and selective inhibitors.

Furthermore, the 2-chloro-substituent can be a key feature for achieving high potency. In the development of dual Src/Abl kinase inhibitors, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified, with the lead compound, Dasatinib, featuring a chloro-substituted phenyl ring. nih.gov While not a pyridine, this example illustrates the importance of chloro-substitution in kinase inhibitor design. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is another prominent scaffold in kinase inhibitor development, further emphasizing the utility of nitrogen-containing heterocycles in this area. rjeid.com

The ethynyl group of 2-chloro-5-ethynyl-4-fluoropyridine can also be exploited to design covalent inhibitors, where the alkyne can react with a nucleophilic residue in the enzyme's active site to form a stable covalent bond. This can lead to irreversible inhibition and prolonged duration of action.

Exploration of 2-Chloro-5-ethynyl-4-fluoropyridine as a Bioisostere in Lead Compound Modification

Bioisosterism, the replacement of a functional group in a lead compound with another group that retains the desired biological activity, is a widely used strategy in drug discovery. nih.govu-tokyo.ac.jp The 2-chloro-5-ethynyl-4-fluoropyridine moiety can be considered as a bioisosteric replacement for other substituted aromatic or heteroaromatic rings in a lead compound.

The unique combination of chloro and fluoro substituents on the pyridine ring provides a specific electronic and steric profile that can mimic other functional groups. For instance, the replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution that can alter the metabolic stability and binding affinity of a molecule. u-tokyo.ac.jp The chloro group, while larger than fluorine, can also significantly impact the properties of a molecule, often leading to profound effects on biological activity. nih.gov

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. researchgate.net 2-Chloro-5-ethynyl-4-fluoropyridine, with its relatively simple structure and multiple functional groups, is an ideal candidate for inclusion in a fragment library.

The individual components of the molecule—the chlorofluoropyridine core and the ethynyl group—can each contribute to binding. The ethynyl group, in particular, is a valuable fragment component as it can form specific interactions with the target protein and also serves as a convenient point for fragment elaboration. Once a fragment hit is identified, the ethynyl group can be used to "grow" the fragment into a more potent lead compound by linking it to other fragments or by adding larger substituents. researchgate.net

The "click chemistry" reactivity of the ethynyl group is also highly advantageous in FBDD. researchgate.nettcichemicals.com It allows for the rapid and efficient linking of an alkyne-containing fragment hit to an azide-containing fragment that binds to an adjacent site on the protein, a strategy known as fragment linking. This can lead to the generation of high-affinity ligands from low-affinity fragments.

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Ethynyl 4 Fluoropyridine

The unique structural features of 2-chloro-5-ethynyl-4-fluoropyridine, namely its trifunctionalized pyridine (B92270) core, present a landscape rich with possibilities for future research and development. The strategic placement of a chloro, a fluoro, and an ethynyl (B1212043) group on the pyridine ring makes it a versatile building block for a myriad of applications, from medicinal chemistry to materials science. This section will explore emerging opportunities and future research directions for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.